REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1([CH3:13])[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1.[OH:14]C1(C)COC2C=CC=CC=2OC1.[OH-].[Na+].[Mn]([O-])(=O)(=O)=O.[K+]>O>[CH3:13][C:3]1([C:2]([OH:14])=[O:1])[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
OCC1(COC2=C(O1)C=CC=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1(COC2=C(OC1)C=CC=C2)C
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°-10°
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 10°
|
Type
|
FILTRATION
|
Details
|
After 48 hours at room temperature the mixture was filtered
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The extracts were washed with aqueous sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
Extraction with methylene chloride
|
Type
|
WASH
|
Details
|
by washing
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the extracts
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC2=C(O1)C=CC=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |